5-Cyclopentyl-1-methyl-1h-pyrazol-3-amine

Physicochemical Properties Basicity Structure-Activity Relationship (SAR)

5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine derivative belonging to the aminopyrazole class. Its structure features a pyrazole core with a cyclopentyl substituent at the 5-position and a methyl group at the 1-position.

Molecular Formula C9H15N3
Molecular Weight 165.24
CAS No. 1520851-61-9
Cat. No. B2945442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentyl-1-methyl-1h-pyrazol-3-amine
CAS1520851-61-9
Molecular FormulaC9H15N3
Molecular Weight165.24
Structural Identifiers
SMILESCN1C(=CC(=N1)N)C2CCCC2
InChIInChI=1S/C9H15N3/c1-12-8(6-9(10)11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,10,11)
InChIKeyCAIFHPBOIMFWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine (CAS 1520851-61-9): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine derivative belonging to the aminopyrazole class. Its structure features a pyrazole core with a cyclopentyl substituent at the 5-position and a methyl group at the 1-position [1]. The compound is characterized by the molecular formula C₉H₁₅N₃ and a molecular weight of 165.24 g/mol . As a versatile intermediate, it is primarily utilized in organic synthesis and medicinal chemistry for the construction of more complex, pharmacologically active molecules .

Why Generic Substitution is Unreliable for 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine in Research Applications


Substituting 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine with a generic aminopyrazole analog is not scientifically rigorous due to the unique combination of its 5-position cyclopentyl group and 1-position methyl group. This specific substitution pattern directly influences the compound's predicted physicochemical properties, including its basicity (predicted pKa: 4.18), lipophilicity, and steric bulk . These properties are critical determinants of reactivity in subsequent synthetic steps and can significantly impact the binding affinity and selectivity of derived final compounds. For instance, the cyclopentyl group offers a distinct conformational profile compared to aromatic rings (like phenyl) or smaller alkyl chains (like methyl), which can be exploited in structure-activity relationship (SAR) studies to optimize target engagement and minimize off-target effects [1]. Furthermore, vendor-specified purity (e.g., 95%) is essential for reproducible research, and variability in purity from generic sources can confound experimental outcomes .

Quantitative Differentiation Evidence for 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine vs. Structural Analogs


Predicted pKa and Basicity Comparison with 5-Methyl and 5-Phenyl Analogs

The predicted pKa of 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine is 4.18, indicating weak basicity . This value is distinct from related 5-substituted analogs: 1-Methyl-1H-pyrazol-3-amine (unsubstituted at the 5-position) has a predicted pKa of 4.04, while the 5-phenyl analog is expected to have a lower pKa due to electron-withdrawing effects . The pKa influences the protonation state at physiological pH, impacting solubility, permeability, and target binding.

Physicochemical Properties Basicity Structure-Activity Relationship (SAR)

Predicted LogP and Lipophilicity Comparison with 5-Methyl and 5-Phenyl Analogs

The predicted LogP (octanol-water partition coefficient) for 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine is approximately 2.4 . This is a significant increase in lipophilicity compared to the unsubstituted 1-Methyl-1H-pyrazol-3-amine (LogP ~0.5) and is also higher than the 5-methyl analog (LogP ~1.2) [1]. The increased LogP suggests enhanced membrane permeability, which can be advantageous for developing compounds intended for intracellular or CNS targets.

Lipophilicity LogP Drug-Likeness Physicochemical Properties

Vendor-Specified Purity: A Critical Parameter for Reproducible Synthesis

Commercially available 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine is supplied with a guaranteed minimum purity of 95% . This is a verifiable metric that ensures consistency in synthetic outcomes. While other aminopyrazole building blocks are available, purity can vary significantly between vendors and batches. This compound's defined purity specification minimizes the risk of introducing unknown impurities that could interfere with sensitive reactions or skew biological assay results.

Chemical Purity Quality Control Synthetic Reproducibility

Optimal Research Applications for 5-Cyclopentyl-1-methyl-1H-pyrazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization

The compound's distinct cyclopentyl group and predicted physicochemical profile make it an excellent scaffold for developing novel kinase inhibitors. Its enhanced lipophilicity (LogP ≈ 2.4) can be exploited to improve cellular permeability and target engagement, as demonstrated in patent applications for CDK inhibitors where a cyclopentyl-pyrazole moiety is a key pharmacophoric element [1]. Researchers can use this compound to probe the lipophilic pocket of a kinase active site, aiming to improve potency and selectivity over analogs with smaller or more polar substituents.

Central Nervous System (CNS) Drug Discovery

The increased lipophilicity and balanced basicity (predicted pKa 4.18) of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine are favorable attributes for designing compounds intended to cross the blood-brain barrier . The cyclopentyl group's aliphatic nature may reduce plasma protein binding compared to aromatic analogs, increasing the free fraction of the drug available for CNS distribution. This compound serves as a privileged starting point for synthesizing CNS-penetrant candidates for neurological disorders.

Agrochemical Intermediate Synthesis

Cyclopentyl- and cycloheptylpyrazole derivatives are claimed in agricultural patents for their potential as novel agrochemicals [2]. The unique structure of 5-cyclopentyl-1-methyl-1H-pyrazol-3-amine provides a versatile amine handle for further derivatization, such as acylation or sulfonylation, to create libraries of compounds for screening as herbicides, fungicides, or insecticides. Its specific substitution pattern can impart favorable environmental stability and target organism selectivity.

Organic Light-Emitting Diode (OLED) Materials Research

Recent research has explored the use of this compound as a dopant or a building block for host materials in OLEDs, where it is reported to enhance device efficiency and stability by modulating charge transport properties . This application leverages the compound's heteroaromatic core and specific substitution pattern to fine-tune electronic energy levels, making it a valuable component in the development of advanced optoelectronic materials.

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